![molecular formula C4H7N5O B073090 5-amino-N-methyl-1,2,4-triazole-1-carboxamide CAS No. 1488-96-6](/img/structure/B73090.png)
5-amino-N-methyl-1,2,4-triazole-1-carboxamide
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Overview
Description
5-amino-N-methyl-1,2,4-triazole-1-carboxamide (AMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit cell proliferation and induce cell death. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In animal studies, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is sensitive to light and heat, which can affect its stability and purity. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide can also be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide's potential applications in agriculture, medicine, and material science. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide and its biochemical and physiological effects.
Scientific Research Applications
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide. In medicine, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential anticancer and antiviral properties. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has also been used in material science as a building block for the synthesis of new materials.
properties
CAS RN |
1488-96-6 |
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Product Name |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8) |
InChI Key |
AKXSLZTTZLVFLZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC=N1)N |
Canonical SMILES |
CNC(=O)N1C(=NC=N1)N |
synonyms |
1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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